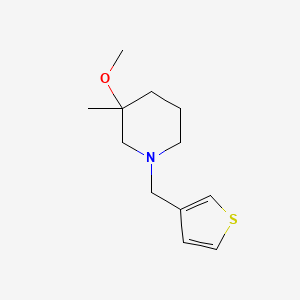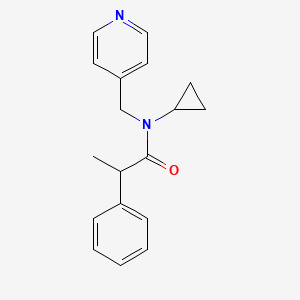![molecular formula C12H23N3O3S B6971278 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile](/img/structure/B6971278.png)
3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a propanenitrile group and a propan-2-yloxyethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Propanenitrile Group: The piperazine intermediate is then reacted with a nitrile-containing reagent, such as acrylonitrile, in the presence of a base to introduce the propanenitrile group.
Sulfonylation: The final step involves the introduction of the propan-2-yloxyethylsulfonyl group. This is typically done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise reagent addition, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted piperazine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It can be used in the development of probes for studying biological systems.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used to enhance the properties of polymers used in various industrial applications.
Wirkmechanismus
The mechanism by which 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a reactive site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
- 3-[4-(2-Hydroxyethylsulfonyl)piperazin-1-yl]propanenitrile
- 3-[4-(2-Methoxyethylsulfonyl)piperazin-1-yl]propanenitrile
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the piperazine ring. The presence of different alkyl or aryl groups can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: 3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile is unique due to the propan-2-yloxyethylsulfonyl group, which can provide distinct steric and electronic effects compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-[4-(2-propan-2-yloxyethylsulfonyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-12(2)18-10-11-19(16,17)15-8-6-14(7-9-15)5-3-4-13/h12H,3,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQPRSJBIGWRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)N1CCN(CC1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971196.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]anilino]acetamide](/img/structure/B6971202.png)
![[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-(1H-imidazol-2-yl)methanol](/img/structure/B6971204.png)


![2,5-Dimethyl-4-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B6971229.png)
![5-[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6971233.png)
![2-(Furan-3-yl)-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6971236.png)
![2-[2,2-Difluoroethyl-[[5-(4-fluoro-2-methylphenyl)furan-2-yl]methyl]amino]ethanol](/img/structure/B6971251.png)
![2-(furan-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B6971256.png)
![2-[Ethyl-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]amino]acetamide](/img/structure/B6971271.png)
![N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine](/img/structure/B6971276.png)
![3-[(2,5-difluoro-4-methylphenyl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B6971285.png)
![1-[4-(2,5-Difluoro-4-methylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B6971293.png)
